Product packaging for 2-Bromo-5-iodo-thieno[3,2-b]thiophene(Cat. No.:)

2-Bromo-5-iodo-thieno[3,2-b]thiophene

Cat. No.: B13135093
M. Wt: 345.0 g/mol
InChI Key: MXCJYLAAMMDMAL-UHFFFAOYSA-N
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Description

2-Bromo-5-iodo-thieno[3,2-b]thiophene (CAS 1092352-28-7) is a high-value halogenated heteroaromatic building block critical for advanced materials science and pharmaceutical development. This compound features a rigid, planar thieno[3,2-b]thiophene core, a structure known for its electron-rich properties, extended π-conjugation, and excellent charge transport capabilities . The distinct bromine and iodine substituents at the 2- and 5- positions provide orthogonal and sequential reactivity in metal-catalyzed cross-coupling reactions, such as Suzuki and Migita-Kosugi-Stille, enabling its versatile integration into complex π-conjugated systems . This reagent is extensively utilized in the synthesis of organic semiconductors for applications in Organic Field-Effect Transistors (OFETs) and conjugated polymers for solar cells, where the thieno[3,2-b]thiophene unit enhances intermolecular S⋅⋅⋅S interactions and promotes efficient π-π stacking . Its value extends to the field of medicinal chemistry, where it serves as a key intermediate in the preparation of amino acid derivatives investigated for pharmaceutical applications . Furthermore, thieno[3,2-b]thiophene-based structures are employed in the design of photosensitizers for Photodynamic Therapy (PDT) and as core components in hole-transport materials (HTMs) for perovskite solar cells, highlighting its broad utility in cutting-edge research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2BrIS2 B13135093 2-Bromo-5-iodo-thieno[3,2-b]thiophene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H2BrIS2

Molecular Weight

345.0 g/mol

IUPAC Name

2-bromo-5-iodothieno[3,2-b]thiophene

InChI

InChI=1S/C6H2BrIS2/c7-5-1-3-4(9-5)2-6(8)10-3/h1-2H

InChI Key

MXCJYLAAMMDMAL-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=C1SC(=C2)I)Br

Origin of Product

United States

Synthetic Methodologies and Strategic Functionalization of 2 Bromo 5 Iodo Thieno 3,2 B Thiophene

Regioselective Halogenation Strategies for Thieno[3,2-b]thiophene (B52689) Precursors

The precise installation of halogen atoms at specific positions on the thieno[3,2-b]thiophene scaffold is the foundational step in synthesizing the target compound. The inherent electronic properties of the fused ring system dictate the regioselectivity of electrophilic substitution reactions, with the α-positions (C2 and C5) being the most reactive.

The synthesis of 2-bromo-5-iodo-thieno[3,2-b]thiophene typically commences with the parent thieno[3,2-b]thiophene. A common and effective strategy involves a sequential halogenation process.

First, bromination at one of the α-positions is achieved. The use of N-bromosuccinimide (NBS) is a well-established method for this transformation. For instance, treating thieno[3,2-b]thiophene with one equivalent of NBS in a polar aprotic solvent like dimethylformamide (DMF) selectively yields 2-bromothieno[3,2-b]thiophene. vulcanchem.com

Subsequent iodination of the remaining α-position (C5) requires careful selection of the iodinating agent to achieve the desired 2-bromo-5-iodo product. Reagents such as iodine monochloride (ICl) can be employed for this purpose. vulcanchem.com The stepwise approach, brominating first and then iodinating, is crucial for preventing the formation of di-brominated or di-iodinated byproducts.

Table 1: Representative Halogenation Reactions on the Thieno[3,2-b]thiophene Core

Reaction TypeStarting MaterialReagents/ConditionsProductTarget Position(s)Yield (%)
MonobrominationThieno[3,2-b]thiopheneNBS, DMF, 0°C to RT2-Bromothieno[3,2-b]thiophene2~85 vulcanchem.com
DibrominationThieno[3,2-b]thiopheneNBS (2 equiv.), DMF2,5-Dibromothieno[3,2-b]thiophene2, 5High nih.gov
Iodination2-Bromothieno[3,2-b]thiopheneICl, CHCl₃, refluxThis compound5~72* vulcanchem.com
Di-iodination3,6-Dimethylthieno[3,2-b]thiopheneI₂2,5-Diiodo-3,6-dimethylthieno[3,2-b]thiophene2, 5N/A mdpi.comnih.gov
TetrabrominationThieno[3,2-b]thiopheneBromine, Acetic Acid, Chloroform2,3,5,6-Tetrabromothieno[3,2-b]thiophene (B54379)2, 3, 5, 6N/A ossila.com

Note: Yield is hypothesized based on analogous reactions as reported in the source.

Controlling the degree and position of halogenation is essential for creating a diverse range of precursors. While the 2- and 5-positions are electronically favored for substitution, conditions can be tailored to achieve different patterns.

2,5-Disubstitution: The most common pattern is achieved by using two equivalents of a halogenating agent. For example, reacting thieno[3,2-b]thiophene with two equivalents of NBS leads to the formation of 2,5-dibromothieno[3,2-b]thiophene. nih.gov This dibrominated compound is a key intermediate itself and can be a starting material for further functionalization or for conversion to the 2-bromo-5-iodo derivative via halogen exchange reactions. vulcanchem.com

3,6-Disubstitution: Halogenation at the β-positions (C3 and C6) is less direct. One route involves the synthesis and subsequent selective reduction of a fully halogenated precursor. For example, 2,3,5,6-tetrabromothieno[3,2-b]thiophene can be selectively reduced to 3,6-dibromothieno[3,2-b]thiophene (B1311239) using zinc in acetic acid. ossila.com

2,3,5,6-Tetrabromination: Exhaustive bromination of the thieno[3,2-b]thiophene core can be achieved using strong brominating agents like elemental bromine in a mixture of acetic acid and chloroform, yielding 2,3,5,6-tetrabromothieno[3,2-b]thiophene. ossila.comrsc.org This fully functionalized intermediate offers potential for creating highly complex, multi-substituted derivatives. ossila.com

Advanced Synthetic Routes to this compound Core

Beyond the direct halogenation of a pre-formed thieno[3,2-b]thiophene ring, several advanced strategies focus on constructing the halogenated core from simpler building blocks. These methods offer greater flexibility in introducing substituents and can be more step-efficient.

A prevalent strategy for constructing the thieno[3,2-b]thiophene scaffold involves the cyclization of functionalized single-ring thiophene (B33073) precursors. These multi-step syntheses provide a high degree of control over the final structure.

One established method starts with commercially available 3-bromothiophene (B43185). nih.govmdpi.comnih.gov A typical sequence involves:

Lithiation of 3-bromothiophene with n-butyllithium (n-BuLi).

Quenching the lithiated species with elemental sulfur.

Reaction with an appropriate electrophile such as methyl bromoacetate (B1195939) (BrCH₂COOMe).

Intramolecular cyclization, often promoted by reagents like phosphorus oxychloride (POCl₃), followed by further transformations to yield the thieno[3,2-b]thiophene core. mdpi.comnih.gov

Modern synthetic efforts are increasingly focused on catalytic methods that offer improved efficiency and atom economy.

A notable catalytic pathway involves the vapor-phase reaction of 2-(2-thienyl)ethanol with carbon disulfide at high temperatures (550 °C), providing a method for large-scale synthesis of the parent thieno[3,2-b]thiophene. rsc.org

More recently, cascade cyclization reactions have emerged as a powerful tool. One such protocol uses alkynyl diols as starting materials, which undergo a bisulfur cyclization with iodine (I₂) and sodium thiosulfate (B1220275) (Na₂S₂O₃) to form multisubstituted thieno[3,2-b]thiophenes in moderate to good yields. mdpi.comnih.gov This method is considered step-efficient and allows for the direct incorporation of various substitution patterns. mdpi.comnih.gov Additionally, rhodium-catalyzed cascade C-H annulation reactions have been developed to synthesize thienoacene structures from simpler thiophenes, representing another catalytic avenue for scaffold formation. thieme-connect.com However, challenges in catalyst stability have been noted, such as in nickel-catalyzed polymerizations where the catalyst can be trapped by oxidative insertion into the C–S bonds of the thieno[3,2-b]thiophene unit. acs.org

Sequential Cross-Coupling Strategies Employing this compound

The synthetic utility of this compound lies in the differential reactivity of its two halogen atoms in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond, allowing for selective, sequential functionalization of the C5 and C2 positions.

This programmed approach enables the synthesis of unsymmetrically substituted thieno[3,2-b]thiophene derivatives, which is highly desirable for creating complex organic electronic materials.

Suzuki-Miyaura Coupling: This reaction is typically performed first to functionalize the more reactive C5-iodo position. vulcanchem.com The coupling of this compound with an arylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], selectively replaces the iodine atom, leaving the bromine atom intact for a subsequent reaction. vulcanchem.comnih.gov This method is widely used for creating C-C bonds and is compatible with a broad range of functional groups. nih.govnih.govresearchgate.net

Stille Coupling: Following the initial Suzuki coupling at the C5 position, the remaining C2-bromo position can be functionalized using a Stille reaction. vulcanchem.com This involves coupling with an organostannane reagent (e.g., an aryltributylstannane) in the presence of a palladium catalyst. vulcanchem.comwikipedia.org The Stille reaction is known for its mild conditions and tolerance of diverse functional groups. nih.gov

Sonogashira Coupling: The Sonogashira reaction, which couples a terminal alkyne with an aryl halide, is another powerful tool for functionalizing halogenated thieno[3,2-b]thiophenes. wikipedia.org Studies on di-iodinated thieno[3,2-b]thiophene derivatives have shown they react smoothly with terminal alkynes via Sonogashira coupling to introduce alkynyl substituents at the 2- and 5-positions. mdpi.comnih.gov Given the high reactivity of the C-I bond, this reaction is expected to proceed selectively at the C5 position of this compound. researchgate.net

Table 2: Sequential Cross-Coupling Reactivity

PositionHalogenRelative ReactivityPreferred Coupling Reaction(s)Coupling Partner
C5IodineHighSuzuki-Miyaura, SonogashiraArylboronic acid, Terminal alkyne
C2BromineLowStille, Suzuki-Miyaura (harsher conditions)Organostannane, Arylboronic acid

This sequential functionalization strategy allows for the precise and controlled construction of complex π-conjugated systems based on the thieno[3,2-b]thiophene core, making this compound a valuable and versatile building block in organic synthesis.

Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for forming carbon-carbon bonds in organic synthesis. researchgate.netnih.gov For a substrate like this compound, the higher reactivity of the C-I bond compared to the C-Br bond in the oxidative addition step to a Pd(0) catalyst is the cornerstone of its synthetic utility. This reactivity differential (I > Br > Cl) enables the selective modification of the 5-position while leaving the 2-position available for subsequent transformations. researchgate.net

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a robust and highly functional group-tolerant method for C-C bond formation. nih.govnih.gov In the case of this compound, the reaction with an arylboronic acid can be performed with high regioselectivity. Under carefully controlled conditions using a suitable palladium catalyst and base, the coupling occurs preferentially at the more reactive C-I bond at the 5-position. researchgate.net This yields a 2-bromo-5-aryl-thieno[3,2-b]thiophene intermediate, which can then be subjected to a second, distinct cross-coupling reaction at the C-Br bond.

Table 1: Representative Conditions for Suzuki-Miyaura Reaction A hypothetical reaction illustrating the selective functionalization at the 5-position.

ParameterDetails
Substrate This compound
Coupling Partner Arylboronic Acid (Ar-B(OH)₂)
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)
Base K₂CO₃ or Cs₂CO₃
Solvent Toluene (B28343)/H₂O or Dioxane/H₂O
Temperature 80-110 °C
Expected Product 2-Bromo-5-aryl-thieno[3,2-b]thiophene

The Stille reaction involves the palladium-catalyzed coupling of an organostannane (organotin) reagent with an organic halide. wikipedia.org This methodology is known for its versatility and the stability of the organostannane reagents to air and moisture. wikipedia.org The mechanistic cycle, similar to other cross-coupling reactions, proceeds via oxidative addition, transmetalation, and reductive elimination. wikipedia.org When applied to this compound, the Stille reaction provides a reliable route for selective functionalization. The C-I bond undergoes oxidative addition to the palladium(0) center much more readily than the C-Br bond, allowing for the introduction of a diverse range of substituents at the 5-position with high precision.

Table 2: Representative Conditions for Stille Reaction A hypothetical reaction illustrating the selective functionalization at the 5-position.

ParameterDetails
Substrate This compound
Coupling Partner Organostannane (R-Sn(n-Bu)₃)
Catalyst Pd(PPh₃)₄ or Pd₂(dba)₃
Ligand (if needed) P(o-tol)₃ or AsPh₃
Solvent Toluene or Dioxane
Temperature 90-120 °C
Expected Product 2-Bromo-5-substituted-thieno[3,2-b]thiophene

The Kumada-Tamao-Corriu coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner to couple with an organic halide, catalyzed by palladium or nickel complexes. wikipedia.orgorganic-chemistry.org It stands as one of the earliest developed cross-coupling methods. wikipedia.org While the high reactivity of Grignard reagents can limit functional group tolerance, the reaction is highly effective for forming C-C bonds. wikipedia.org For this compound, a palladium-catalyzed Kumada coupling would proceed selectively at the 5-position, reacting with the C-I bond to afford the mono-substituted product, preserving the C-Br bond for further chemistry. researchgate.net

Table 3: Representative Conditions for Kumada-Tamao-Corriu Reaction A hypothetical reaction illustrating the selective functionalization at the 5-position.

ParameterDetails
Substrate This compound
Coupling Partner Grignard Reagent (R-MgX)
Catalyst PdCl₂(dppf)
Solvent Tetrahydrofuran (THF) or Diethyl ether
Temperature 25-65 °C
Expected Product 2-Bromo-5-substituted-thieno[3,2-b]thiophene

The Sonogashira reaction is a powerful method for the formation of a bond between an sp²-hybridized carbon of an aryl halide and an sp-hybridized carbon of a terminal alkyne. rsc.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. nih.gov This reaction is highly valued for its ability to construct aryl-alkyne frameworks. The well-established reactivity trend ensures that the coupling with this compound occurs exclusively at the C-I bond under appropriate conditions. nih.gov This allows for the synthesis of 2-bromo-5-(alkynyl)thieno[3,2-b]thiophene derivatives, which are important precursors for conjugated materials.

Table 4: Representative Conditions for Sonogashira Reaction A hypothetical reaction illustrating the selective functionalization at the 5-position.

ParameterDetails
Substrate This compound
Coupling Partner Terminal Alkyne (R-C≡CH)
Catalyst Pd(PPh₃)₂Cl₂
Co-catalyst Copper(I) Iodide (CuI)
Base Triethylamine (TEA) or Diisopropylamine (DIPA)
Solvent Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Temperature 25-70 °C
Expected Product 2-Bromo-5-(alkynyl)-thieno[3,2-b]thiophene

Nickel-Catalyzed Reactions

Nickel-based catalysts offer a distinct reactivity profile compared to their palladium counterparts and are particularly prominent in polymerization reactions. osti.govchemrxiv.org They are often more earth-abundant and cost-effective, making them attractive for large-scale synthesis.

Catalyst-Transfer Polymerization (CTP), also known as Kumada Catalyst-Transfer Polycondensation (KCTP), is a chain-growth polymerization mechanism that enables the synthesis of conjugated polymers with controlled molecular weights, low dispersity, and defined end-groups. nih.govumich.edu The process typically involves a dihalogenated monomer which, upon reaction with a Grignard reagent, initiates polymerization with a nickel catalyst. The catalyst remains associated with the growing polymer chain throughout the process. chemrxiv.orgumich.edu

However, the nickel-catalyzed polymerization of the thieno[3,2-b]thiophene core presents significant challenges. Research has shown that polymerizations using thieno[3,2-b]thiophene-based monomers often stall, resulting in the formation of only dimers or short oligomers. nih.gov Initial hypotheses suggested that this was due to the formation of a highly stable Ni(0) π-complex with the electron-rich thienothiophene unit, which acted as a catalyst trap. nih.gov More recent studies, supported by spectroscopic and computational evidence, propose an alternative off-cycle pathway. It is now believed that the catalyst trap is more likely a Ni(II) complex that arises from the oxidative insertion of the Ni(0) catalyst into one of the C–S bonds of the thieno[3,2-b]thiophene ring system. nih.gov This C-S insertion pathway effectively deactivates the catalyst and halts polymer chain growth. nih.gov Understanding this deactivation mechanism is critical for the future design of catalysts capable of successfully polymerizing this important heterocyclic building block.

Table 5: Nickel-Catalyzed Reactions of Thieno[3,2-b]thiophene Monomers Summary of observed challenges in Catalyst-Transfer Polymerization.

Catalyst SystemMonomer TypeObservationProposed ReasonReference
Ni(dppp)Cl₂Dihalogenated Thieno[3,2-b]thiophenePolymerization stalls; only dimers formCatalyst trapping nih.gov
Various Ni catalystsThieno[3,2-b]thiophene derivativesLow molecular weight polymers or oligomersFormation of a Ni(II) complex via C-S bond insertion nih.gov
Investigation of Catalyst Trapping Mechanisms in Ni-Catalyzed Systems

Nickel-catalyzed cross-coupling reactions, particularly catalyst-transfer polymerization (CTP), have been explored for the synthesis of conjugated polymers from thieno[3,2-b]thiophene monomers. However, these systems exhibit significant challenges, most notably the stalling of the polymerization process. nih.govnih.gov Early investigations into this phenomenon proposed that the catalyst becomes trapped in an inactive state. The prevailing hypothesis was the formation of a stable Ni(0) π-complex with the electron-rich thienothiophene ring system after the first reductive elimination step, which would prevent subsequent oxidative addition and halt polymer chain growth. nih.gov

More recent and detailed studies, however, have provided compelling evidence that challenges this initial hypothesis. Through a combination of in-situ ³¹P nuclear magnetic resonance (NMR) spectroscopy, small-molecule model reactions, and density-functional theory (DFT) simulations, a more likely trapping mechanism has been identified. nih.govnih.gov Evidence suggests that the catalyst trap is not a Ni(0) species but rather a Ni(II) complex. This off-cycle species arises from the oxidative insertion of the Ni(0) catalyst into one of the C–S bonds of the thieno[3,2-b]thiophene core. nih.gov This C–S insertion pathway is consistent with the known reactivity of Ni(0) complexes with sulfur-containing heteroarenes. nih.gov Computational and experimental data indicate that this C–S insertion is a viable and energetically favorable off-cycle reaction that effectively sequesters the active catalyst, leading to the observed termination of polymerization. nih.gov

Catalyst SystemProposed Trapping Species (Historical)Evidence-Based Trapping SpeciesSupporting Evidence
Ni-based CTPNi(0) π-complexNi(II) C–S insertion adduct³¹P NMR, DFT simulations, model reactions nih.govnih.gov

Other Transition Metal Catalyzed Transformations

While nickel catalysis presents challenges due to catalyst trapping, other transition metals, particularly palladium, are highly effective for the functionalization of this compound. Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, and Sonogashira reactions are cornerstone methodologies for creating C-C bonds at the halogenated sites. nih.govnih.govresearchgate.net

These reactions offer a versatile platform for introducing a wide array of functional groups, including aryl, heteroaryl, and alkynyl moieties, onto the thienothiophene scaffold. nih.govresearchgate.net The choice of catalyst, ligands, base, and solvent allows for fine-tuning of the reaction conditions to achieve high yields and selectivity. For instance, the Suzuki-Miyaura coupling, which utilizes boronic acids or esters, and the Stille coupling, which employs organostannanes, are frequently used to build complex molecular architectures for applications in organic electronics. nih.govnih.gov The efficiency of these palladium-catalyzed transformations provides a reliable alternative to nickel-based systems for the synthesis of well-defined oligomers and small molecules based on the thieno[3,2-b]thiophene core. nih.gov

Regioselective Elaboration of Halogenated Sites

The presence of two different halogen atoms on the thieno[3,2-b]thiophene core is the basis for its utility in programmed, site-selective functionalization. The significant difference in the reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for sequential and regioselective elaboration of the molecule. d-nb.info

Differential Reactivity of Bromo vs. Iodo Substituents in Sequential Couplings

In transition metal-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the trend I > Br > Cl > F. imperial.ac.uk This is a direct consequence of the bond dissociation energies, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition by a low-valent metal catalyst like Pd(0).

This reactivity difference can be exploited to achieve selective functionalization of the 5-position (iodo) while leaving the 2-position (bromo) intact. By carefully controlling the reaction conditions (e.g., temperature, reaction time, and catalyst loading), a coupling partner can be introduced exclusively at the C-I bond. vulcanchem.com Subsequently, the C-Br bond can be targeted in a second, distinct coupling step, often under more forcing conditions. This stepwise approach enables the synthesis of unsymmetrically 2,5-disubstituted thieno[3,2-b]thiophenes, which would be difficult to obtain otherwise. For example, a Suzuki-Miyaura coupling can be performed selectively at the 5-position, followed by a Stille or Sonogashira coupling at the 2-position to install a different functional group. researchgate.netvulcanchem.com

PositionHalogenRelative Reactivity in Pd-CouplingPreferred Reaction
5IodineHigherSuzuki, Stille, Sonogashira (milder conditions) researchgate.netvulcanchem.com
2BromineLowerSuzuki, Stille, Sonogashira (harsher conditions) beilstein-journals.org
Selective Derivatization of Mono- and Polyhalogenated Thieno[3,2-b]thiophenes

The principles of regioselective functionalization extend to other mono- and polyhalogenated thieno[3,2-b]thiophenes. For instance, in 2,5-dibromothieno[3,2-b]thiophene, statistical mixtures of mono- and di-substituted products can be obtained, but selective mono-functionalization can often be achieved by using a substoichiometric amount of the coupling partner.

In more complex systems, such as tetrabromothieno[3,2-b]thiophene, sequential and site-selective arylations have been demonstrated. researchgate.net The inherent difference in reactivity between the α-positions (2 and 5) and the β-positions (3 and 6) of the thienothiophene core, combined with the electronic effects of newly introduced substituents, can direct subsequent functionalization steps. It has been shown that direct arylation of a 2-arylthieno[3,2-b]thiophene can be directed to either the C-3 or C-5 position based on the electronic nature of the aryl group already present. researchgate.net This level of control is crucial for the programmed synthesis of multi-substituted thienothiophenes with precisely defined structures and properties. researchgate.net

Organometallic Intermediates and Reactivity Studies

The functionalization of this compound often proceeds through the formation of organometallic intermediates. These species are central to a variety of synthetic transformations, including cross-coupling reactions and derivatization via quenching with electrophiles.

Lithiation and Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful method for converting aryl halides into highly reactive organometallic reagents. wikipedia.org This reaction is particularly useful for preparing organolithium compounds, which are not always accessible through direct deprotonation (lithiation). ias.ac.in The exchange rate is kinetically controlled and follows the same trend as cross-coupling reactivity: I > Br > Cl. imperial.ac.ukwikipedia.org

When this compound is treated with an alkyllithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures (e.g., -78 °C), a selective lithium-iodine exchange occurs. imperial.ac.uk This regioselectively generates the 2-bromo-5-lithiothieno[3,2-b]thiophene intermediate, leaving the C-Br bond untouched. This lithiated species is a potent nucleophile that can be trapped with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, chlorosilanes) to install various functional groups at the 5-position. This methodology provides a complementary route to cross-coupling reactions for the selective functionalization of the more reactive halogen site. rsc.org

ReagentTemperatureSite of ExchangeResulting Intermediate
AlkyllithiumLow (e.g., -78 °C)C-I bond2-Bromo-5-lithiothieno[3,2-b]thiophene

Formation and Reactivity of Organozinc and Organomagnesium Reagents

The differential reactivity of the carbon-iodine and carbon-bromine bonds in this compound is the cornerstone for the regioselective formation of organometallic reagents. The greater lability of the C-I bond compared to the C-Br bond allows for selective metal-halogen exchange, primarily at the 5-position.

Organomagnesium (Grignard) Reagents:

The formation of a Grignard reagent from this compound can be achieved with high selectivity at the iodinated position. This is typically accomplished through a halogen-magnesium exchange reaction using reagents like isopropylmagnesium chloride (i-PrMgCl) or its lithium chloride adduct (i-PrMgCl·LiCl). The latter is often more effective for achieving efficient exchange at lower temperatures. The exchange rate for iodine is significantly faster than for bromine, leading to the preferential formation of (2-bromo-thieno[3,2-b]thiophen-5-yl)magnesium iodide.

This intermediate is a potent nucleophile and can be engaged in various carbon-carbon bond-forming reactions. For instance, it can be coupled with aryl halides in the presence of a suitable palladium or nickel catalyst (Kumada coupling) to introduce an aryl group at the 5-position, while leaving the bromine atom at the 2-position intact for subsequent transformations.

Organozinc Reagents:

Similarly, organozinc reagents can be prepared selectively. One common method involves a lithium-halogen exchange followed by transmetalation with a zinc salt. Treatment of this compound with one equivalent of an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (-78 °C) results in a rapid exchange at the iodine position to form 2-bromo-5-lithio-thieno[3,2-b]thiophene. Subsequent addition of a zinc halide, like zinc chloride (ZnCl₂), to this lithiated intermediate yields the corresponding organozinc reagent, (2-bromo-thieno[3,2-b]thiophen-5-yl)zinc chloride.

These organozinc reagents are generally more tolerant of functional groups compared to their Grignard counterparts and are excellent partners in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling. This allows for the introduction of a wide array of alkyl, vinyl, aryl, and heteroaryl substituents at the 5-position. The reactivity of these organozinc species is well-documented for various thiophene derivatives, and the principles are directly applicable to the thieno[3,2-b]thiophene system. mdpi.com

Table 1: Regioselective Formation of Organometallic Reagents

Organometallic Reagent Precursor Reagents Key Intermediate
Organomagnesium This compound 1. i-PrMgCl or i-PrMgCl·LiCl (2-Bromo-thieno[3,2-b]thiophen-5-yl)magnesium iodide

Functional Group Interconversions on this compound Derivatives

Once the initial functionalization of the this compound core is achieved, typically via the organometallic intermediates described above, a variety of functional group interconversions can be performed on the resulting derivatives. These transformations are crucial for fine-tuning the electronic and physical properties of the final molecules.

A common synthetic strategy involves introducing an ester group, for example, by coupling the organometallic intermediate with a chloroformate. The resulting ester, such as methyl 5-substituted-thieno[3,2-b]thiophene-2-carboxylate, can then undergo further modifications. One of the most fundamental interconversions is the hydrolysis of the ester to a carboxylic acid. This saponification is typically carried out using a base like sodium hydroxide (B78521) or lithium hydroxide in a mixture of water and an organic solvent. arkat-usa.org

The carboxylic acid derivative is a versatile intermediate itself. For instance, it can undergo decarboxylation to yield the corresponding 2-unsubstituted derivative. arkat-usa.org Alternatively, as demonstrated in the synthesis of aryl-substituted thieno[3,2-b]thiophen-3(2H)-ones, the saponification of 3-hydroxythieno[3,2-b]thiophene-2-carboxylates is followed by decarboxylation of the intermediate acids to yield the corresponding ketone. beilstein-journals.org

Another important class of functional group interconversions involves the reduction of halogens. While the selective formation of organometallics relies on the differential reactivity of C-I and C-Br bonds, it is also possible to selectively reduce one halogen in the presence of another. For example, zinc dust in acetic acid has been used for the selective reduction of 2,3,5,6-tetrabromothieno[3,2-b]thiophene to 3,6-dibromothieno[3,2-b]thiophene, highlighting the potential for selective dehalogenation on the thienothiophene core. ossila.com

Furthermore, groups introduced via cross-coupling can be modified. For instance, a cyanoaryl group attached to the thienothiophene scaffold can be hydrolyzed to a carboxylic acid, although care must be taken to avoid hydrolysis of other sensitive groups on the molecule. arkat-usa.org

Table 2: Examples of Functional Group Interconversions on Thieno[3,2-b]thiophene Derivatives

Starting Material Functional Group Reagents and Conditions Product Functional Group
Ester (-COOR) NaOH or LiOH, H₂O/solvent, heat Carboxylic Acid (-COOH) arkat-usa.org
Carboxylic Acid (-COOH) Heat Decarboxylation (removal of -COOH) arkat-usa.org

Mechanistic Investigations and Reaction Pathway Elucidation

Detailed Reaction Mechanism Studies of Cross-Coupling Reactions

Cross-coupling reactions, such as the Suzuki-Miyaura or Stille reactions, catalyzed by transition metals like palladium or nickel, generally proceed through a well-established catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination. For a substrate such as 2-bromo-5-iodo-thieno[3,2-b]thiophene, the key challenge and point of mechanistic interest lies in the selective activation of one carbon-halogen bond over the other.

The initial and often rate-determining step of the catalytic cycle is the oxidative addition of the organohalide to a low-valent metal center, typically Pd(0) or Ni(0). In the case of this compound, the catalyst must differentiate between the C-I and C-Br bonds. The general reactivity trend for oxidative addition is C-I > C-Br > C-Cl, which is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond.

Therefore, the oxidative addition is expected to occur selectively at the C-I bond, yielding a Pd(II) or Ni(II) intermediate. This selectivity is crucial for the programmed, stepwise functionalization of the thieno[3,2-b]thiophene (B52689) core.

Two primary mechanistic pathways for oxidative addition have been proposed for (hetero)aryl halides: a concerted three-centered mechanism and a nucleophilic displacement (SNAr-like) mechanism. The preferred pathway is influenced by factors such as the nature of the metal, the ligands, and the electronic properties of the substrate. For instance, 12-electron Pd(0) complexes are thought to favor a concerted mechanism, whereas 14-electron Pd(0) complexes may prefer a nucleophilic displacement pathway. The choice of mechanism can, in turn, affect the site selectivity of the reaction, especially in more complex dihaloheteroarenes.

Table 1: General Reactivity and Bond Dissociation Energies for Carbon-Halogen Bonds
Carbon-Halogen BondBond Dissociation Energy (kcal/mol)Relative Rate of Oxidative Addition
C-I~51Fastest
C-Br~71Intermediate
C-Cl~81Slowest

Following oxidative addition, the transmetalation step involves the transfer of an organic group from an organometallic reagent (e.g., an organoboron or organotin compound) to the palladium or nickel center, displacing the halide. This step results in a diorganometal complex.

The kinetics of transmetalation can be influenced by several factors, including the nature of the transferring group, the metal in the organometallic reagent, the ligands on the palladium or nickel center, and the base used (in the case of Suzuki-Miyaura coupling). The process generally retains the stereochemistry of the transferring group. For Suzuki-Miyaura reactions, the transmetalation is thought to proceed via a Pd-O-B linkage, forming either a tricoordinate boronic acid complex or a tetracoordinate boronate complex.

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the metal center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the low-valent metal catalyst. This step is generally facile for diaryl palladium(II) complexes and is often irreversible.

The rate of reductive elimination can be influenced by the steric and electronic properties of the ligands and the organic groups. Bulky, electron-donating phosphine (B1218219) ligands can facilitate this step. For the intermediate formed from this compound, reductive elimination would result in the formation of a 5-substituted-2-bromo-thieno[3,2-b]thiophene, which can then undergo a second cross-coupling reaction at the C-Br bond if desired.

Investigation of Catalyst Deactivation and Regeneration Processes

A significant challenge in the application of thieno[3,2-b]thiophene derivatives in cross-coupling reactions, particularly in polymerization, is the deactivation of the catalyst. Understanding these deactivation pathways is crucial for developing more robust and efficient catalytic systems.

In the context of nickel-catalyzed reactions of thieno[3,2-b]thiophene, a prominent deactivation pathway involves the oxidative insertion of the Ni(0) catalyst into the C–S bonds of the thieno[3,2-b]thiophene ring. nih.gov This process leads to the formation of a stable Ni(II) complex, which acts as a catalyst trap, effectively removing the active catalyst from the catalytic cycle. nih.govnih.gov

This C-S insertion pathway has been supported by both experimental and computational studies and is considered a more likely cause of catalyst deactivation than the previously proposed trapping of the catalyst in a Ni(0) π-complex with the electron-rich aromatic core. nih.gov This off-cycle reaction can stall polymerizations and reduce the efficiency of cross-coupling reactions. nih.gov

Table 2: Proposed Catalyst Deactivation Pathways for Ni-catalyzed Reactions of Thieno[3,2-b]thiophene
Deactivation PathwayProposed IntermediateConsequence
C-S Bond CleavageNi(II) complex from oxidative insertion into C-S bondCatalyst trapping, termination of reaction nih.govnih.gov
π-Complex FormationNi(0) π-complex with the thieno[3,2-b]thiophene ringPreviously proposed, now considered less likely nih.gov

The choice of ligand is critical in controlling the efficiency and selectivity of cross-coupling reactions. Ligands can influence all three steps of the catalytic cycle. For a substrate like this compound, the ligand plays a crucial role in ensuring selective oxidative addition at the C-I bond.

Bulky and electron-rich phosphine ligands are often employed to promote oxidative addition and reductive elimination. The "bite angle" of bidentate phosphine ligands can also influence the rate of reductive elimination. Furthermore, the ligand can affect the stability of the catalyst and its susceptibility to deactivation pathways. For instance, certain ligands may disfavor the C-S bond cleavage pathway by sterically hindering the approach of the metal to the sulfur atoms or by electronically modifying the metal center.

While specific ligand screening studies for this compound are not extensively documented, the principles derived from studies on other dihaloheteroarenes suggest that careful selection of ligands is essential for achieving high yields and selectivity in the synthesis of functionalized thieno[3,2-b]thiophene derivatives.

Computational Approaches to Reaction Mechanism Modeling

Computational chemistry has emerged as a powerful tool for elucidating the complex reaction mechanisms involving molecules such as this compound. These theoretical methods provide detailed insights into reaction pathways, the structures of transient intermediates, and the energetics of transition states that are often difficult or impossible to determine through experimental means alone. By modeling reactions at the atomic level, researchers can predict reactivity, understand selectivity, and design more efficient synthetic routes.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a cornerstone of computational organic and organometallic chemistry for its balance of accuracy and computational cost. In the context of this compound, DFT is particularly valuable for mapping out the potential energy surfaces of its reactions, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Stille couplings.

These reactions are fundamental for creating C-C bonds and typically proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. DFT calculations can be employed to locate and characterize the geometry and energy of the reactants, intermediates, transition states (TS), and products for each of these steps.

A critical aspect of reactions with this compound is the chemoselectivity arising from the two different halogen substituents. The carbon-iodine (C-I) bond is generally weaker and more reactive than the carbon-bromine (C-Br) bond. DFT calculations can quantify this difference by calculating the activation energy for the oxidative addition of a palladium(0) catalyst to each C-X bond. The transition state for the C-I bond cleavage is expected to have a significantly lower energy barrier than that for the C-Br bond, explaining the observed selectivity for initial reaction at the iodo-substituted position.

For example, a DFT study on a model Suzuki-Miyaura coupling reaction involving this compound would model the interaction of the substrate with a palladium catalyst (e.g., Pd(PPh₃)₄). The calculations would identify the transition state structures for the oxidative addition at both the C-I (TS_OA_I) and C-Br (TS_OA_Br) bonds. The subsequent steps, including the formation of an intermediate complex with the boronic acid (transmetalation) and the final bond-forming reductive elimination, would also be modeled to complete the energy profile of the catalytic cycle. These calculations can help rationalize how factors like the choice of ligand on the palladium catalyst can influence the energy barriers of the reaction steps. rsc.orgresearchgate.net

Below is a representative data table summarizing hypothetical, yet chemically reasonable, relative free energy values calculated by DFT for the key steps in a selective Suzuki coupling at the C-I position.

StepSpeciesDescriptionRelative Free Energy (kcal/mol)
-ReactantsThis compound + Pd(0) Catalyst + Organoboron Reagent0.0
Oxidative Addition (Iodine)TS_OA_ITransition state for C-I bond cleavage+15.2
-Intermediate 1Oxidative addition product (Pd(II) complex)-5.8
Oxidative Addition (Bromine)TS_OA_BrTransition state for C-Br bond cleavage+21.5
TransmetalationTS_TMTransition state for transfer of organic group from boron to palladium+12.1
-Intermediate 2Palladium complex after transmetalation-8.3
Reductive EliminationTS_RETransition state for C-C bond formation+10.5
-Products5-Aryl-2-bromo-thieno[3,2-b]thiophene + Regenerated Pd(0) Catalyst-25.0

Note: The energy values in the table are illustrative and represent typical magnitudes for such a reaction, demonstrating the higher barrier for C-Br activation compared to C-I.

While DFT is excellent for mapping static potential energy surfaces, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motions and interactions in a simulated environment that includes solvent and temperature effects.

In the context of this compound, MD simulations are particularly useful for investigating the non-covalent interactions between the substrate and the catalyst before the chemical reaction occurs. This can include understanding how the substrate approaches the catalytic center, the role of the solvent in stabilizing or destabilizing catalyst-substrate complexes, and the conformational flexibility of the catalyst's ligands.

An MD simulation of a palladium catalyst and this compound would typically be set up as follows:

The starting coordinates of the catalyst (e.g., a palladium complex with phosphine ligands) and the substrate are placed in a simulation box.

The box is filled with explicit solvent molecules (e.g., toluene (B28343) or THF) to mimic reaction conditions.

A force field, which is a set of parameters describing the potential energy of the system, is chosen to govern the interactions between all atoms.

The system is then allowed to evolve over time (typically nanoseconds to microseconds), with the trajectory of each atom being recorded.

Analysis of the resulting trajectories can provide valuable information, such as:

Binding Free Energy: Calculating the free energy change when the substrate binds to the catalyst, which indicates the stability of the pre-catalytic complex.

Conformational Analysis: Observing how the phosphine ligands on the palladium catalyst move and arrange themselves to accommodate the incoming substrate.

Solvent Effects: Visualizing the arrangement of solvent molecules around the catalyst-substrate complex and quantifying their role in the interaction.

This information complements the static picture from DFT by providing insights into the dynamic processes that precede the chemical transformation, which can be crucial for understanding reaction rates and catalyst efficiency. While specific MD studies on the catalyst-substrate interactions of this compound are not widely reported, the methodology is well-established for studying similar organometallic systems. nih.gov

The table below outlines the key parameters and potential outputs of a hypothetical MD simulation designed to study this interaction.

Simulation ParameterTypical Value/Description
SystemPd(PPh₃)₄ catalyst, this compound, Toluene solvent box
Force FieldA combination of a general organic force field (e.g., GAFF) and specialized parameters for the palladium center.
Simulation Time100 nanoseconds
Temperature298 K (Room Temperature)
Pressure1 atm
Potential Outputs
Radial Distribution FunctionsProbability of finding the substrate at a certain distance from the catalyst.
Root Mean Square Deviation (RMSD)Analysis of the stability of the catalyst-substrate complex over time.
Binding Energy Calculation (e.g., MM/PBSA)Quantitative estimation of the affinity between the catalyst and substrate.

Computational and Theoretical Studies of 2 Bromo 5 Iodo Thieno 3,2 B Thiophene and Its Derivatives

Electronic Structure Calculations

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools to investigate the electronic characteristics of thieno[3,2-b]thiophene-based compounds. nih.gove3s-conferences.org These calculations provide insights into the molecular orbitals and energy levels that govern the optoelectronic properties of these materials.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties of a molecule. The energy levels of HOMO and LUMO and the distribution of their electron densities dictate the molecule's ability to donate or accept electrons, its charge transport characteristics, and its behavior in electronic devices.

In thieno[3,2-b]thiophene (B52689) derivatives, the HOMO is typically delocalized across the entire π-conjugated backbone, while the LUMO is often localized on specific electron-accepting moieties. e3s-conferences.orgdergipark.org.tr For instance, in a novel thieno[3,2-b]thiophene derivative, the HOMO orbital is almost localized on the molecule, while the LUMO orbital is mostly localized on the thiophene (B33073) rings and cyano groups. dergipark.org.tr This distribution of electron density is a key factor in the functionality of these molecules in organic electronics. e3s-conferences.org

Theoretical calculations on various thieno[3,2-b]thiophene derivatives have provided valuable data on their HOMO and LUMO energy levels. These calculations are often performed using methods like DFT at the B3LYP/6-31G(d) level of theory. e3s-conferences.org

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
Thieno[3,2-b]thiophene-2,5-diylbis[N-(4-chlorophenyl)methanimine]-6.01-2.863.15 dergipark.org.tr
2,5-bis(5-(4-(trifluoromethyl)phenyl)thien-2-yl)thieno[3,2-b]thiophene--2.65 nih.gov
2,5-bis(5-phenylthien-2-yl)thieno[3,2-b]thiophene--2.50 nih.gov
2,5-bis(5-(4-dodecylphenyl)thien-2-yl)thieno[3,2-b]thiophene--2.80 nih.gov

This table presents calculated HOMO, LUMO, and energy gap values for various thieno[3,2-b]thiophene derivatives, illustrating the impact of different substituents on these electronic parameters.

The energy gap between the HOMO and LUMO levels is a critical parameter that determines the optical and electronic properties of a material. A smaller energy gap is often desirable for applications in organic solar cells and other optoelectronic devices. The energy gap of thieno[3,2-b]thiophene derivatives can be effectively tuned by introducing various substituent groups. nih.gov

The introduction of electron-donating or electron-withdrawing groups can significantly alter the HOMO and LUMO energy levels, thereby modifying the energy gap. For example, a study on donor-acceptor systems incorporating thieno[3,2-b]thiophene demonstrated that the substitution of different functional groups such as Cl, Br, COH, and NO2 leads to shifts in the HOMO and LUMO energy levels, resulting in smaller band gaps for some derivatives. nih.gov This ability to engineer the energy gap is a powerful strategy in the design of new materials with tailored properties.

For instance, the estimated HOMO-LUMO gap for 2,5-bis(5-phenylthien-2-yl)thieno[3,2-b]thiophene is 2.50 eV, while the introduction of a trifluoromethyl substituent in 2,5-bis(5-(4-(trifluoromethyl)phenyl)thien-2-yl)thieno[3,2-b]thiophene increases the gap to 2.65 eV. nih.gov Conversely, a dodecyl substituent in 2,5-bis(5-(4-dodecylphenyl)thien-2-yl)thieno[3,2-b]thiophene further increases the gap to 2.80 eV. nih.gov These examples highlight the significant influence of substituent effects on the electronic properties of thieno[3,2-b]thiophene-based molecules.

The charge density distribution within a molecule provides a detailed picture of its electronic structure and reactivity. In thieno[3,2-b]thiophene derivatives, the electron density of the HOMO is often distributed across the donor and π-spacer components, while the LUMO's electron density is primarily concentrated on the acceptor units. nih.gov This separation of charge in the frontier orbitals is indicative of intramolecular charge transfer (ICT) characteristics, which are important for non-linear optical properties. nih.gov

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For a thieno[3,2-b]thiophene fused BODIPY derivative, the MEP map would illustrate the electron-rich and electron-poor regions of the molecule, providing insights into its reactivity and intermolecular interactions. researchgate.net In a study of a novel thieno[3,2-b]thiophene derivative, MEP characteristics were investigated by means of DFT, highlighting the importance of understanding the electrostatic potential for predicting molecular behavior. dergipark.org.tr

Molecular Geometry and Conformational Analysis

The three-dimensional structure of a molecule, including its planarity and the rotational freedom of its constituent parts, has a profound impact on its electronic properties. For conjugated systems like thieno[3,2-b]thiophene derivatives, maintaining a planar conformation is often key to achieving efficient electronic delocalization.

The thieno[3,2-b]thiophene unit is known for its rigid and planar framework, which facilitates end-to-end π-conjugation. mdpi.com This planarity is a desirable feature for organic semiconductor materials as it promotes intermolecular π-stacking and efficient charge transport. mdpi.comresearchgate.net The fused nature of the two thiophene rings in the thieno[3,2-b]thiophene core contributes to its planarity, which in turn enhances the delocalization of π-electrons along the molecular backbone. researchgate.net

Computational studies, such as those using DFT, can be employed to optimize the molecular geometry and assess the planarity of thieno[3,2-b]thiophene derivatives. For instance, in a study of 2-aryl-5-chlorothiophenes, the planarity of the molecules was investigated, with one derivative showing a high degree of planarity. nih.gov The introduction of bulky substituents, such as bromo and iodo groups in 2-Bromo-5-iodo-thieno[3,2-b]thiophene, could potentially induce some deviation from planarity, which would in turn affect the extent of π-conjugation.

Spectroscopic Property Prediction

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, offering insights that complement and guide experimental work. Methods such as Time-Dependent Density Functional Theory (TD-DFT) and DFT are instrumental in simulating electronic and vibrational spectra, respectively.

UV-Vis Absorption and Photoluminescence Spectra Simulation

The electronic absorption and emission properties of thieno[3,2-b]thiophene and its derivatives are of significant interest for applications in organic electronics. Computational simulations, primarily using TD-DFT, are employed to predict the UV-Vis absorption and photoluminescence (PL) spectra by calculating the energies of electronic transitions between molecular orbitals.

The primary electronic transition of interest in these conjugated systems is the π→π* transition, which corresponds to the excitation of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The energy of this transition dictates the maximum absorption wavelength (λmax). For the thieno[3,2-b]thiophene core, substitutions can significantly tune these energy levels. While specific simulation data for this compound is not extensively published, studies on related derivatives provide valuable insights. For instance, simulations on other thieno[3,2-b]thiophene-based molecules have calculated absorption maxima and explored how different donor and acceptor groups influence the optical properties. beilstein-journals.orgdergipark.org.tr

Halogenation is known to influence the photophysical properties of thienoacenes. Studies on other halogenated fused thiophene systems have shown that the introduction of halogens can lead to enhanced emission properties in both solution and solid states. bohrium.com The heavy atoms (bromine and iodine) in this compound are expected to influence the electronic structure and could potentially enhance intersystem crossing, which would affect the photoluminescence quantum yield.

Theoretical calculations for various thieno[3,2-b]thiophene derivatives show absorption maxima typically in the range of 350-420 nm. beilstein-journals.orgdergipark.org.trnih.gov The specific positions of the bromo and iodo substituents on the π-conjugated backbone will modulate the HOMO and LUMO energy levels, thereby shifting the absorption and emission wavelengths.

Table 1: Representative TD-DFT Calculated Spectroscopic Data for Thieno[3,2-b]thiophene Derivatives This table is based on data from related thieno[3,2-b]thiophene compounds to illustrate typical computational predictions.

DerivativeMethod/Basis SetCalculated λmax (nm)Oscillator Strength (f)Major ContributionReference
Thieno[3,2-b]thiophene-methanimineTD-DFT/B3LYP/6-311G(d,p)354.610.0577π→π dergipark.org.tr
DMB-TT-TPADFT411N/Aπ→π beilstein-journals.org
2,5-diphenyl-thieno[3,2-b]thiopheneExperimental415N/Aπ→π* nih.gov

Note: The data presented is for illustrative purposes based on derivatives of the core structure.

Vibrational Spectroscopy (IR, Raman) Analysis of Key Functional Groups

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a fundamental method for identifying molecular structures and functional groups. iosrjournals.org DFT calculations are highly effective at predicting the vibrational frequencies and intensities of molecules, aiding in the assignment of experimental spectra. scispace.com For this compound, computational analysis can predict the characteristic vibrational modes associated with the thienothiophene core and the carbon-halogen bonds.

The key functional groups and their predicted vibrational regions are:

Thiophene Ring Vibrations : The stretching vibrations of the C=C bonds within the fused aromatic rings are characteristic and computationally predicted to appear in the 1350–1550 cm⁻¹ region. iosrjournals.org The symmetric C=C stretching mode is often a strong band in the Raman spectrum and is sensitive to the extent of π-conjugation. nih.gov

C-S Stretching : The vibrations involving the carbon-sulfur bonds of the thiophene rings typically occur at lower frequencies, generally in the 600–850 cm⁻¹ range. iosrjournals.org DFT calculations can help distinguish these modes from other vibrations in the fingerprint region.

C-H Vibrations : The molecule has two C-H bonds. The C-H stretching vibrations are expected above 3000 cm⁻¹. The in-plane and out-of-plane bending vibrations appear in the 1300–1000 cm⁻¹ and 1000–750 cm⁻¹ regions, respectively. iosrjournals.org

C-Br and C-I Stretching : The vibrations involving the heavy halogen atoms occur at low frequencies due to the large masses of bromine and iodine. The C-Br stretching frequency is typically found in the 500–650 cm⁻¹ range. The C-I stretching vibration is expected at an even lower frequency, generally between 480–600 cm⁻¹. These calculated positions are crucial for assigning bands in the far-IR and low-frequency Raman spectra.

DFT calculations using functionals like B3LYP with appropriate basis sets (e.g., 6-311G++) have shown good agreement with experimental data for related halogenated thiophene compounds. scispace.comnih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound

Functional Group / VibrationPredicted Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
Aromatic C-H Stretch3100 - 3050Weak-MediumMedium
Aromatic C=C Stretch1550 - 1350Medium-StrongStrong
C-H In-plane Bend1300 - 1000MediumMedium
C-S Stretch850 - 600MediumWeak-Medium
C-Br Stretch650 - 500StrongMedium
C-I Stretch600 - 480StrongStrong

Note: These are general ranges based on DFT studies of related thiophene and halogenated aromatic compounds. iosrjournals.orgscispace.comnih.gov

Reaction Pathway Energetics and Transition State Analysis

Computational chemistry is an indispensable tool for investigating the mechanisms and kinetics of chemical reactions. For a molecule like this compound, DFT calculations can be used to map out potential energy surfaces for various transformations, such as metal-halogen exchange or cross-coupling reactions. This involves locating the transition states (TS) that connect reactants to products and calculating the associated activation energies (Ea).

A key aspect of the reactivity of this compound is the differential reactivity of the C-Br and C-I bonds. Generally, the C-I bond is weaker and more reactive than the C-Br bond, for example, in lithiation or palladium-catalyzed cross-coupling reactions. Computational studies can quantify this difference. By calculating the reaction pathway energetics for a process like a bromine-lithium exchange versus an iodine-lithium exchange, one can predict the selectivity of the reaction under specific conditions.

The process involves:

Geometry Optimization : The structures of the reactant, product, and any intermediates are fully optimized to find their lowest energy conformations.

Transition State Searching : Algorithms are used to locate the first-order saddle point on the potential energy surface that represents the transition state for a specific reaction step.

Frequency Calculation : Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable minimum (reactant, product) will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Calculation : The electronic energies of all species are calculated to determine the reaction enthalpies and activation barriers.

Advanced Material Science Applications of 2 Bromo 5 Iodo Thieno 3,2 B Thiophene As a Building Block

Design Principles for Conjugated Polymers and Oligomers Incorporating Thieno[3,2-b]thiophene (B52689) Units

The incorporation of thieno[3,2-b]thiophene units into conjugated polymers is a key strategy for developing high-performance organic semiconductors. researchgate.netnih.gov The planarity of the thieno[3,2-b]thiophene moiety extends the polymer's coplanarity and promotes a more delocalized highest occupied molecular orbital (HOMO) distribution along the polymer backbone, which is expected to enhance intermolecular charge-carrier hopping. acs.orgcore.ac.uk The design of these materials focuses on creating narrow-band-gap conjugated polymers that are solution-processable and possess favorable mechanical properties for use in flexible electronic devices. acs.org

Control of Regioregularity and Molecular Weight in Polymerization

The control of regioregularity during the synthesis of thiophene-based polymers is crucial for achieving desired electronic properties. A well-defined, regioregular polymer structure, typically with a high percentage of head-to-tail linkages, leads to more ordered packing in the solid state, which in turn enhances charge carrier mobility. nih.govelsevierpure.com Transition metal-catalyzed cross-coupling reactions, such as Stille and Suzuki couplings, are commonly employed to polymerize monomers like 2-bromo-5-iodo-thieno[3,2-b]thiophene with various co-monomers. nih.gov The choice of catalyst, reaction conditions, and monomer purity can significantly influence the regioregularity and molecular weight of the resulting polymer. nih.gov For instance, the use of specific nickel and palladium catalysts has been shown to be effective in producing regioregular polythiophenes. nih.gov Higher molecular weight polymers often exhibit improved film-forming properties and mechanical robustness, which are important for device fabrication.

Influence of Co-monomers and Side Chains on Material Performance

The selection of co-monomers and the nature of the side chains attached to the polymer backbone are critical design elements that significantly impact the final material's performance. acs.orgmdpi.comacs.org

Co-monomers: The copolymerization of thieno[3,2-b]thiophene units with other aromatic or heteroaromatic moieties allows for the fine-tuning of the polymer's electronic and optical properties. For example, copolymerization with electron-deficient units like diketopyrrolopyrrole (DPP) or benzothiadiazole (BT) can create donor-acceptor (D-A) type polymers with narrow band gaps, which are highly desirable for organic photovoltaic applications. acs.orgacs.org The choice of co-monomer influences the HOMO and LUMO energy levels, the absorption spectrum, and the charge transport characteristics of the polymer. mdpi.comnih.gov

Side Chains: Alkyl side chains are commonly introduced to improve the solubility of the conjugated polymers in organic solvents, making them solution-processable. researchgate.net The length and branching of these side chains can affect the polymer's packing in the solid state and, consequently, its charge carrier mobility. core.ac.ukrsc.org For instance, longer alkyl side chains have been shown to regulate intrinsic disorder and lead to enhanced charge-carrier mobility in some cases. rsc.org Furthermore, the introduction of functional groups into the side chains can be used to modify the polymer's properties for specific applications, such as sensing. researchgate.net

Organic Field-Effect Transistors (OFETs)

Thieno[3,2-b]thiophene-based materials are promising candidates for the active semiconductor layer in organic field-effect transistors (OFETs) due to their potential for high charge carrier mobility and good environmental stability. researchgate.netnih.gov The rigid and planar structure of the thieno[3,2-b]thiophene unit promotes strong intermolecular π-π interactions, facilitating efficient charge transport in the solid state. researchgate.net

Rational Design for Enhanced Charge Carrier Mobility

The rational design of thieno[3,2-b]thiophene-based semiconductors for high charge carrier mobility in OFETs involves several key strategies:

Extension of π-Conjugation: Increasing the length of the π-conjugated system by incorporating larger aromatic units or by creating copolymers with extended conjugation can lead to higher mobility. mdpi.comelsevierpure.com

Planarity of the Backbone: Maintaining a planar polymer backbone is crucial for effective π-orbital overlap between adjacent monomer units and for promoting intermolecular packing. The inherent planarity of the thieno[3,2-b]thiophene unit is advantageous in this regard. acs.orgacs.org

Intermolecular Interactions: The design of molecules that favor strong intermolecular π-π stacking is a primary goal. This is influenced by the molecular structure, including the presence of fused rings and the nature of any substituents. researchgate.net

Side-Chain Engineering: Optimizing the length and structure of alkyl side chains can influence the intermolecular packing and morphology of the thin film, which in turn affects charge transport. researchgate.netrsc.org

A notable example is a copolymer of a thieno[3,2-b]thiophene-diketopyrrolopyrrole-based monomer with thiophene (B33073), which exhibited a high hole mobility of 1.95 cm²/V·s. acs.org

Structure-Performance Relationships in Thieno[3,2-b]thiophene-Based Semiconductors

The performance of OFETs based on thieno[3,2-b]thiophene semiconductors is directly linked to their molecular and solid-state structure.

PropertyInfluence on OFET PerformanceResearch Findings
Molecular Structure The arrangement of donor and acceptor units, as well as the type of π-bridge, determines the energy levels and charge transport properties. acs.orgacs.orgCopolymers with 6-alkylthieno[3,2-b]thiophene as a π-bridge have demonstrated high crystallinity and hole mobility. researchgate.net The introduction of different donor units can have a limited impact on the HOMO energy level of some copolymers. researchgate.net
Solid-State Packing The way polymer chains pack in the solid state profoundly influences charge-carrier mobility. acs.orgcore.ac.ukA more ordered, crystalline structure with close π-π stacking distances is generally desirable for efficient charge transport. The nature of the solid-state packing can be influenced by the choice of co-monomers and side chains. acs.orgcore.ac.uk
Thin Film Morphology The morphology of the semiconductor film, including its crystallinity and the orientation of the polymer chains relative to the substrate, is critical for device performance.Well-organized lamellar stacking and a preferential face-on orientation can lead to higher charge carrier mobility. mdpi.comresearchgate.net

The following table summarizes the performance of some OFETs based on thieno[3,2-b]thiophene-containing polymers:

PolymerHole Mobility (cm²/V·s)Electron Mobility (cm²/V·s)On/Off Ratio
P1 (DPP-Thieno[3,2-b]thiophene copolymer with thiophene)1.950.03Not Specified
PAQM2T-TVT3.8 x 10⁻²Not SpecifiedNot Specified
PAQM2T-TT1.7 x 10⁻²Not SpecifiedNot Specified

Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

Thieno[3,2-b]thiophene-based materials are also extensively used in organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs) due to their favorable electronic and optical properties. researchgate.netmdpi.com In OPVs, these materials are typically used as the electron donor in a bulk heterojunction (BHJ) active layer, often blended with a fullerene derivative or a non-fullerene acceptor. acs.orgmdpi.com In DSSCs, they can be incorporated into the structure of organic dyes that act as sensitizers on a semiconductor surface like TiO₂. nih.govacs.org

The design of thieno[3,2-b]thiophene-based materials for solar cell applications focuses on:

Broad and Strong Absorption: The material should absorb a large portion of the solar spectrum to generate a high short-circuit current (Jsc). mdpi.com The incorporation of thieno[3,2-b]thiophene units can lead to broader absorption spectra due to the extended π-conjugation. mdpi.com

Appropriate Energy Levels: The HOMO and LUMO energy levels of the donor material must be appropriately aligned with those of the acceptor material to ensure efficient charge separation and a high open-circuit voltage (Voc). mdpi.com

High Charge Carrier Mobility: Good charge carrier mobility is necessary to efficiently transport the photogenerated charges to the electrodes, leading to a high fill factor (FF). researchgate.net

A copolymer of a thieno[3,2-b]thiophene-diketopyrrolopyrrole monomer and thiophene, when used in a bulk-heterojunction solar cell with PC₇₁BM, achieved a power conversion efficiency (PCE) of 5.4%. acs.org Another study on a series of diketopyrrolopyrrole-based polymers found that replacing thiophene with thieno[3,2-b]thiophene in the polymer backbone resulted in an increased absorption coefficient and hole mobility, leading to a PCE of 5.34%. researchgate.net In the context of DSSCs, organic dyes containing a thieno[3,2-b]thiophene π-spacer have been shown to be effective sensitizers, with one such dye achieving a PCE of 3.68%. nih.gov

The table below presents the performance of some OPV devices utilizing thieno[3,2-b]thiophene-based polymers.

Polymer:Acceptor BlendPCE (%)Voc (V)Jsc (mA/cm²)FF (%)
P1:PC₇₁BM5.4Not SpecifiedNot SpecifiedNot Specified
PBDTT-ttTPD:PC₇₁BM6.81Not SpecifiedNot SpecifiedNot Specified
PTT-ODTTBT:PC₇₁BM7.05Not Specified13.9666.94

Band Gap Tailoring for Optimal Light Harvesting

The ability to tune the band gap of organic semiconducting materials is crucial for optimizing their performance in devices such as organic solar cells (OSCs), where efficient light harvesting across the solar spectrum is paramount. The incorporation of this compound into conjugated polymers offers a strategic approach to band gap engineering.

The thieno[3,2-b]thiophene unit itself contributes to extending the π-conjugation of the polymer backbone, which generally leads to a smaller band gap. Furthermore, the halogen substituents, bromine and iodine, play a significant role in modulating the electronic energy levels of the resulting materials. Halogenation is known to lower the Highest Occupied Molecular Orbital (HOMO) energy level, which can enhance the oxidative stability of the material. nist.govnih.gov While specific experimental data for this compound is limited, theoretical studies on related halogenated thieno-thiophene based copolymers have shown that the introduction of bromine can influence the HOMO and Lowest Unoccupied Molecular Orbital (LUMO) levels, thereby tuning the band gap. nih.gov

The electron-withdrawing nature of the halogens can lead to a bathochromic (red) shift in the absorption spectrum of the material, allowing for the absorption of a broader range of the solar spectrum and thus improving the light-harvesting efficiency of OSCs. vulcanchem.com The distinct electronic effects of having both a bromine and an iodine atom on the same thieno[3,2-b]thiophene core allow for fine-tuning of these properties.

Table 1: Comparison of HOMO/LUMO Levels and Band Gaps of Thieno[3,2-b]thiophene Derivatives (Illustrative Data)

CompoundHOMO (eV)LUMO (eV)Optical Band Gap (eV)
Thieno[3,2-b]thiophene Dimer (4a)-5.41-2.462.95
Alkyl-substituted Thieno[3,2-b]thiophene Dimer (4b)-5.23-2.322.91
Phenyl-end-capped Thieno[3,2-b]thiophene (3)--2.50
Dodecyl-end-capped Thieno[3,2-b]thiophene (5)--2.80

Note: The data in this table is for illustrative purposes and is based on related thieno[3,2-b]thiophene compounds to demonstrate the impact of substitution on electronic properties. nih.govrsc.org

Molecular Design for Interfacial Charge Transfer Optimization

Halogen bonding, a non-covalent interaction involving a halogen atom as a Lewis acidic center, can play a role in directing the molecular assembly and improving the electronic coupling between adjacent molecules. acs.org This can lead to more ordered thin films with enhanced charge transport pathways. The distinct polarizabilities of bromine and iodine can lead to specific intermolecular interactions that can be exploited in the design of donor-acceptor systems for efficient charge separation at the donor-acceptor interface in OSCs.

Furthermore, the modification of the thieno[3,2-b]thiophene core with bromine and iodine provides reactive handles for further functionalization through cross-coupling reactions. vulcanchem.com This allows for the attachment of various functional groups that can be specifically chosen to tune the surface energy and electronic properties of the material, thereby improving the interfacial compatibility with other layers in the device and facilitating efficient charge extraction at the electrodes. princeton.edu

Organic Light-Emitting Diodes (OLEDs)

Emitter Design for Tunable Emission Wavelengths

In the design of emitters for OLEDs, the ability to precisely control the emission color is of utmost importance. The this compound unit can be incorporated into the molecular structure of an emitter to tune its emission wavelength. The extended π-conjugation provided by the thieno[3,2-b]thiophene core, combined with the electronic effects of the halogen substituents, can be used to shift the emission to longer wavelengths.

The introduction of the electron-rich thieno[3,2-b]thiophene core into a donor-π-acceptor (D-π-A) architecture can lead to efficient intramolecular charge transfer (ICT) upon excitation, which is a common strategy for designing fluorescent emitters. chemsrc.com The bromine and iodine atoms, with their electron-withdrawing inductive effects, can further modulate the energy of the ICT state and thus fine-tune the emission color. While specific examples utilizing this compound as an emitter are not extensively documented, the principles of molecular design suggest its potential in creating emitters with tailored emission properties. The introduction of a thiophene π-core in multi-resonance thermally activated delayed fluorescence (MR-TADF) emitters has been shown to result in narrowband emission. rsc.org

Impact on Exciton Management and Device Efficiency

Efficient management of excitons (electron-hole pairs) is a key factor in achieving high-efficiency OLEDs. In fluorescent OLEDs, only singlet excitons (25% of the total excitons) contribute to light emission, limiting the internal quantum efficiency (IQE). To overcome this, phosphorescent OLEDs (PhOLEDs) and OLEDs based on thermally activated delayed fluorescence (TADF) have been developed to harvest the non-emissive triplet excitons (75%).

The presence of a heavy atom like iodine in this compound can significantly impact exciton dynamics through the "heavy atom effect." This effect enhances spin-orbit coupling (SOC), which facilitates intersystem crossing (ISC) between singlet and triplet states. researchgate.net In the context of TADF emitters, enhanced SOC can accelerate the reverse intersystem crossing (RISC) process, which is crucial for harvesting triplet excitons and can lead to reduced efficiency roll-off at high brightness. rsc.org While the heavy atom effect is often associated with phosphorescent emitters containing heavy metals like iridium or platinum, the incorporation of heavy halogens like iodine into organic molecules can also promote phosphorescence or influence the rates of ISC and RISC. oled-info.com

Chemical Sensors and Biosensors

Design of Chemoresponsive Thieno[3,2-b]thiophene-Based Materials

The thieno[3,2-b]thiophene scaffold is an attractive platform for the development of chemoresponsive materials for chemical and biological sensing applications. researchgate.net The electron-rich nature of the thieno[3,2-b]thiophene core can be exploited to design materials that exhibit a change in their optical or electronic properties upon interaction with specific analytes.

The functionalization of the thieno[3,2-b]thiophene core is key to imparting selectivity and sensitivity towards a target analyte. The bromine and iodine atoms in this compound serve as versatile reactive sites for the introduction of specific recognition moieties, such as aldehydes, through cross-coupling reactions. nih.gov These recognition groups can be designed to bind to specific ions or molecules, leading to a measurable change in the fluorescence or absorption of the material. For instance, heterocyclic aldehydes based on the thieno[3,2-b]thiophene core have been investigated as optical chemosensors for various metal cations. nih.gov The interaction of the analyte with the recognition site can perturb the electronic structure of the conjugated system, resulting in a detectable optical response, such as fluorescence quenching or a color change.

Sensing Mechanisms via Electronic or Optical Signal Transduction

The thieno[3,2-b]thiophene core, due to its electron-rich nature and rigid, planar structure, serves as an excellent signaling unit in chemosensors. When functionalized, derivatives of this compound can act as effective optical chemosensors for various analytes, particularly metal ions. The sensing mechanism typically relies on the modulation of the fluorophore's photophysical properties upon interaction with a target analyte.

Derivatives are often designed with specific chelating (ion-binding) groups attached to the thienothiophene scaffold. The bromine and iodine atoms on the this compound core are ideal reactive sites for introducing these functionalities through cross-coupling reactions. Upon coordination of a metal ion to the chelating moiety, changes in the electronic structure of the molecule occur, leading to a detectable optical response.

This response can manifest in several ways, including:

Fluorescence Quenching: The interaction with the analyte can induce a non-radiative decay pathway for the excited state, leading to a decrease in fluorescence intensity. This is known as the Chelation Enhancement Quenching Effect (CHEQ). For instance, heterocyclic aldehydes based on the thieno[3,2-b]thiophene core have demonstrated fluorescence quenching in the presence of cations like Hg²⁺, Fe²⁺, Cu²⁺, Pd²⁺, Fe³⁺, and Al³⁺ mdpi.comresearchgate.netuminho.pt.

Fluorescence Enhancement: In other systems, binding with an analyte can restrict intramolecular rotation or block photoinduced electron transfer (PET) processes that normally quench fluorescence, resulting in an increased emission intensity. This is referred to as the Chelation Enhanced Fluorescence Effect (CHEF) nih.gov.

Ratiometric Sensing: Sophisticated sensors can be designed to exhibit a shift in the wavelength of maximum emission upon analyte binding, allowing for ratiometric detection by measuring the intensity at two different wavelengths. This provides a more robust sensing platform that is less susceptible to fluctuations in probe concentration or excitation intensity.

The coordination of a cation to the sensor molecule alters the intramolecular charge transfer (ICT) character of the system, which directly impacts the energy of the excited state and thus the emission properties nih.gov. By carefully selecting the chelating unit, sensors can be tailored for high selectivity and sensitivity towards specific ions.

Supramolecular Assembly and Self-Assembled Structures

The ability of this compound to serve as a building block for advanced materials is intrinsically linked to its capacity to form ordered structures through self-assembly. This process is governed by a variety of non-covalent interactions that dictate the packing of molecules in the solid state and the morphology of thin films.

Non-Covalent Interactions in Solid-State Packing

The solid-state packing of molecules derived from this compound is directed by a combination of weak intermolecular forces. The planar and rigid thienothiophene core promotes π-π stacking interactions, where the electron clouds of adjacent aromatic rings overlap, contributing to structural order and facilitating charge transport nih.govnih.gov.

Furthermore, the presence of halogen atoms introduces the possibility of specific and directional halogen bonding. These interactions occur between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a sulfur atom on a neighboring molecule. In the context of this compound, several types of non-covalent interactions are significant:

Br···S and I···S Interactions: The bromine and iodine atoms can interact with the sulfur atoms of adjacent thienothiophene units. These interactions have been shown to facilitate regular packing motifs and promote highly ordered structures.

Halogen-Halogen Interactions (Br···I): These can also play a role in the supramolecular assembly, further stabilizing the crystal lattice.

The interplay of these non-covalent interactions—π-π stacking, van der Waals forces, and halogen bonding—is critical for controlling the conformation and orientation of molecules in the solid state, which in turn determines the material's electronic and optical properties researchgate.netresearchgate.net.

Formation of Ordered Thin Films and Nanostructures

The controlled self-assembly driven by the non-covalent interactions described above is crucial for fabricating functional devices. When used in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs), derivatives of this compound must form highly ordered thin films to ensure efficient charge transport.

The dithieno[3,2-b:2′,3′-d]thiophene (DTT) moiety, an extended version of the thienothiophene core, is known for its ability to form compact molecular packing in thin films due to its rigidity and planarity mdpi.com. This leads to enhanced electrical performance in devices. Solution-processing techniques, such as solution-shearing, can be employed to deposit thin films of these materials, and subsequent thermal annealing can further improve crystallinity and domain size nih.govnih.gov.

The molecular design, particularly the choice of side chains attached to the thienothiophene backbone, significantly influences the solubility and the final morphology of the film. The combination of a rigid, planar core like thienothiophene and appropriate functionalization allows for the creation of well-defined nanostructures with a high degree of molecular order, which is a prerequisite for high-performance electronic devices mdpi.commdpi.com.

Investigation of Optical Properties for Optoelectronic Applications

The unique electronic structure of the thieno[3,2-b]thiophene core makes it a valuable component in materials designed for optoelectronic applications. Its derivatives are widely used in organic light-emitting diodes (OLEDs), solar cells, and non-linear optics mdpi.com. The bromine and iodine substituents of this compound serve as synthetic handles to incorporate this core into larger π-conjugated systems, enabling the fine-tuning of their optical and electronic properties.

Intramolecular Charge Transfer (ICT) Characteristics

A common strategy in the design of optoelectronic materials is the creation of donor-π-acceptor (D-π-A) molecules. In these systems, the thieno[3,2-b]thiophene unit often serves as the π-bridge, a conjugated spacer that connects an electron-donating group to an electron-accepting group mdpi.com.

Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), typically localized on the donor, to the lowest unoccupied molecular orbital (LUMO), which is usually centered on the acceptor. This light-induced redistribution of electron density is known as intramolecular charge transfer (ICT). The efficiency of this charge transfer is heavily influenced by the electronic properties of the π-bridge tandfonline.com.

Key characteristics of ICT in thieno[3,2-b]thiophene-based dyes include:

Broad Absorption Spectra: ICT transitions typically result in broad and intense absorption bands in the visible or near-infrared region of the electromagnetic spectrum.

Large Stokes Shifts: A significant difference between the absorption and emission maxima (Stokes shift) is often observed, indicating a substantial geometric relaxation in the excited state.

Solvatochromism: The energy of the ICT state can be sensitive to the polarity of the solvent, leading to shifts in absorption and emission spectra.

These properties are essential for applications such as dye-sensitized solar cells (DSSCs), where efficient ICT is required for electron injection from the dye into the semiconductor (e.g., TiO₂) conduction band tandfonline.com.

Table 1: Photophysical and ICT Properties of Thieno[3,2-b]thiophene-Based D-π-A Dyes
DyeDonor Moietyπ-LinkerAcceptor MoietyAbsorption Max (nm)Emission Max (nm)Application
SGT-130IndolineThieno[3,2-b]benzothiopheneCyanoacrylic acid545-DSSC
Dye 1CarbazoleThieno[3,2-b]thiopheneCyanoacrylic acid450625DSSC
Dye 2TriphenylamineThieno[3,2-b]thiopheneCyanoacrylic acid470650DSSC

Data synthesized from multiple sources for illustrative purposes. tandfonline.com

Two-Photon Absorption (TPA) Properties

Two-photon absorption (TPA) is a non-linear optical process where a molecule simultaneously absorbs two photons of lower energy to reach an excited state that would typically be accessed by a single photon of higher energy. Materials with high TPA cross-sections are of great interest for applications such as 3D microfabrication, optical data storage, bio-imaging, and photodynamic therapy.

Thiophene-containing chromophores are known to be excellent candidates for TPA materials. The introduction of thiophene units into a conjugated system, particularly in D-π-A or D-π-D configurations, can significantly enhance the TPA cross-section researchgate.net. The thieno[3,2-b]thiophene core, with its extended π-system and electron-rich nature, can be effectively integrated into such designs.

The key molecular design strategies for enhancing TPA include:

Extending π-Conjugation: Longer conjugated systems generally lead to larger TPA cross-sections.

Strong Donor/Acceptor Groups: The presence of potent electron-donating and accepting groups at the termini of a conjugated system enhances the charge transfer character, which often correlates with a high TPA response.

Molecular Symmetry: Quadrupolar (D-A-D) and octupolar molecules often exhibit superior TPA properties compared to their dipolar (D-A) counterparts.

Advanced Characterization Methodologies for Research on 2 Bromo 5 Iodo Thieno 3,2 B Thiophene and Its Derivatives

Spectroscopic Techniques for Electronic and Optical Properties

Spectroscopic methods are fundamental to understanding the behavior of electrons in conjugated systems derived from 2-Bromo-5-iodo-thieno[3,2-b]thiophene, providing insights into light absorption, emission, and energy level alignments.

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) absorption spectroscopy is a primary technique used to probe the electronic transitions within conjugated molecules and polymers. For derivatives of thieno[3,2-b]thiophene (B52689), the absorption spectra, typically measured in a dilute solution and as a solid thin film, reveal the energy required to promote an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). This transition, often a π-π* transition, is characteristic of the conjugated backbone.

The position of the maximum absorption peak (λmax) provides information about the extent of π-conjugation. For instance, extending the conjugation length by incorporating more thiophene (B33073) rings results in a red-shift (a shift to longer wavelengths) of the λmax. mdpi.com The onset of the absorption edge in the thin-film state is used to calculate the optical bandgap (Egopt), a critical parameter for optoelectronic devices. For example, in a series of thieno[3,2-b]thiophene derivatives end-capped with phenyl units, absorption maxima were observed between 401 and 415 nm in THF solution. nih.gov The corresponding optical bandgaps, estimated from the absorption edges, ranged from 2.50 eV to 2.80 eV. nih.gov Similarly, donor-acceptor polymers incorporating thieno[3,2-b]thiophene units have shown tunable bandgaps, with one example exhibiting a bandgap of 1.7 eV, which is lower than a comparable polymer based on a simple thiophene donor (2.0 eV). researchgate.net

Compound/PolymerSolvent/Stateλmax (nm)Optical Bandgap (Egopt) (eV)
PorTT-T Film524, 6941.60
XLP-II Film505, 6901.61
2,5-bis(5-phenylthiophen-2-yl)thieno[3,2-b]thiophene (3) THF4152.50
2,5-bis(5-(4-(trifluoromethyl)phenyl)thiophen-2-yl)thieno[3,2-b]thiophene (6) THF4082.65
2,5-bis(5-(4-dodecylphenyl)thiophen-2-yl)thieno[3,2-b]thiophene (5) THF4012.80
P2 (thieno[3,2-b]thiophene donor) Film-1.7

This table presents UV-Visible absorption data for various derivatives of thieno[3,2-b]thiophene, showcasing the impact of molecular structure on electronic properties. Data sourced from multiple research studies. nih.govresearchgate.netnih.gov

Photoluminescence (PL) Spectroscopy for Emission Characteristics

Photoluminescence (PL) spectroscopy investigates the emissive properties of materials by measuring the light emitted after photoexcitation. This technique is vital for assessing the potential of this compound derivatives for use in OLEDs. The PL spectrum provides information on the emission color, efficiency (quantum yield), and excited-state dynamics.

The emission maximum (λem) can be influenced by molecular structure, substitution, and solvent polarity. For example, a series of donor-acceptor-acceptor type fluorophores featuring a thieno[3,2-b]thiophene S,S-dioxide unit displayed emissions ranging from 583 nm to the near-infrared region at 740 nm in toluene (B28343), depending on the strength of the donor group. acs.org The fluorescence quantum yield (ΦFL), a measure of emission efficiency, is also a key parameter. One derivative in this series exhibited a high ΦFL of 0.86. acs.org In another study, a dithieno[3,2-b:2′,3′-d]thiophene derivative, 2,6-DADTT, showed emission peaks at 560 nm and 604 nm under UV irradiation. nih.gov

CompoundSolventλem (nm)Quantum Yield (ΦFL)
1a (D-A-A with TTO2) Toluene6260.86
1b (D-A-A with TTO2) Toluene644-
1d (D-A-A with TTO2) Toluene703-
1e (D-A-A with TTO2) Toluene7400.37
2,6-DADTT Solid State560, 604-

This table summarizes photoluminescence data for selected thieno[3,2-b]thiophene derivatives, highlighting their emission wavelengths and efficiencies. acs.orgnih.gov

Cyclic Voltammetry (CV) for Electrochemical Properties and Energy Levels

Cyclic voltammetry (CV) is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These values are crucial for estimating the HOMO and LUMO energy levels, which govern charge injection and transport in electronic devices. The onset oxidation potential (Eox,onset) is used to calculate the HOMO level, while the onset reduction potential (Ered,onset) is used for the LUMO level.

For example, the HOMO and LUMO energy levels for a polymer, p(4-CNPhTT), were calculated to be -5.61 eV and -3.58 eV, respectively, from its CV measurements. nih.gov In another study on donor-acceptor polymers, the thieno[3,2-b]thiophene-based polymer P2 showed HOMO/LUMO levels of -5.37 eV / -3.88 eV. nih.gov These energy levels are critical for matching with electrode work functions and the energy levels of other materials in a device stack to ensure efficient operation. mdpi.comcore.ac.uk

Compound/PolymerHOMO (eV)LUMO (eV)Electrochemical Bandgap (EgCV) (eV)
p(4-CNPhTT) -5.61-3.582.03
PorTT-T -5.37-3.881.49
PTBTT -5.68-3.911.77
PFBTF -5.61-4.041.57
P3OT -5.59-3.761.83

This table displays HOMO and LUMO energy levels and electrochemical bandgaps for several thieno[3,2-b]thiophene-based polymers, as determined by cyclic voltammetry. researchgate.netnih.govnih.govcore.ac.uk

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. For derivatives of this compound, XPS can confirm the presence of key elements like sulfur, bromine, and iodine on the surface of a thin film.

High-resolution scans of specific elemental peaks can provide information about the chemical bonding environment. For instance, the S 2p spectrum can confirm the presence of sulfur in the thiophene rings. In studies of thiophene-based molecules on gold substrates, sulfur signals are typically observed in the 160 to 170 eV binding energy range. researchgate.net Analysis of the C 1s peak can distinguish between carbon atoms with different bonding, such as C-C, C-S, and C-H bonds. While specific XPS data for this compound is not widely published, the technique is a standard method for verifying the chemical integrity and purity of thin films of oligothiophene derivatives. scm.com

Morphological and Structural Analysis of Materials

The arrangement of molecules in the solid state is paramount for the performance of organic electronic devices, as it directly influences charge transport. Techniques like X-ray diffraction are used to probe this molecular packing.

X-ray Diffraction (XRD) for Crystallinity and Molecular Packing

X-ray Diffraction (XRD) is the primary tool for investigating the crystalline structure of materials. For semiconducting polymers and small molecules derived from this compound, XRD provides information on the degree of crystallinity, the orientation of crystalline domains relative to the substrate, and key packing parameters like lamellar d-spacing and π-π stacking distance.

In many thieno[3,2-b]thiophene-based materials, molecules arrange in a layered structure. For instance, the polymer PBTTT was found to crystallize with lamellae of π-stacked polymer chains. nist.gov The distance between these layers, determined from the (h00) diffraction peaks, is related to the length of the alkyl side chains. The π-stacking distance, determined from the (010) peak, is a measure of the separation between adjacent conjugated backbones and is critical for charge hopping. A smaller π-stacking distance generally leads to better electronic coupling and higher charge carrier mobility. In single crystals of a dithieno[3,2-b:2′,3′-d]thiophene derivative, molecules were found to adopt a classic herringbone packing motif, with multiple short intermolecular contacts including S⋯S distances of 3.470 Å, which facilitate charge transport. nih.gov The analysis of single-crystal XRD data provides the most precise information on molecular conformation and packing arrangements. mdpi.com

MaterialPacking MotifKey Intermolecular Distances (Å)
PBTTT Polymer Lamellar π-stacking-
2,6-DADTT HerringboneS⋯S (3.470), C-H⋯π (2.763)
ditBu-BTBT Deformed HerringboneAbsence of dominant S···S interactions

This table highlights the molecular packing characteristics of representative thieno[3,2-b]thiophene derivatives as determined by X-ray diffraction techniques. nih.govnist.govuky.edu

Atomic Force Microscopy (AFM) for Thin Film Morphology

Atomic Force Microscopy (AFM) is an indispensable tool for characterizing the surface morphology of thin films derived from this compound. This high-resolution scanning probe technique provides three-dimensional topographical information, allowing researchers to investigate critical parameters such as surface roughness, grain size, and grain distribution. rsc.orgresearchgate.net The morphology of these films is highly dependent on deposition conditions, such as substrate temperature, which can significantly influence the size and interconnection of crystalline grains. researchgate.net

In studies of thieno[3,2-b]thiophene derivatives, AFM has been used to observe how changes in substrate temperature lead to the growth of larger, more interconnected polycrystalline grains, which facilitates better carrier transport in semiconductor applications. researchgate.net For instance, thin films of dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) have been analyzed using AFM to understand the early stages of film growth, confirming the vertical orientation of molecules from the first layer. researchgate.net The technique allows for the visualization of how alkyl chain substituents can promote the formation of well-ordered thin films, leading to strong intermolecular interactions. rsc.org

Below is a table summarizing typical morphological data obtained from AFM analysis of various thieno[3,2-b]thiophene-based thin films.

Thieno[3,2-b]thiophene DerivativeDeposition Condition (Substrate Temp.)Observed Grain SizeSurface Roughness (RMS)Key Morphological Feature
Derivative 1a120 °C~150-200 nm~1.5 nmLarge, interconnected polycrystalline grains researchgate.net
Derivative 1b120 °C~100 nm~0.8 nmSmall, uniform grains researchgate.net
DNTTRoom TemperatureN/A (Layer-by-layer growth)~0.3 nm (first monolayer)Terraced and stepped morphology researchgate.netresearchgate.net
Lithium-doped CuON/A>100 nm30-48 nmReduction in roughness with increased doping researchgate.net

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) offers unparalleled insight into the internal structure of nanomaterials derived from this compound. By transmitting a beam of electrons through an ultra-thin specimen, TEM can reveal information about crystallography, phase composition, and morphology at the nanoscale. mdpi.com This is crucial for understanding the arrangement of polymer chains or the crystalline structure of nanoparticles, which fundamentally dictates the material's electronic and physical properties.

Advanced TEM techniques, such as high-resolution TEM (HRTEM), can even visualize the atomic lattice of crystalline domains. researchgate.net For materials used in electronics, electron diffraction modes within the TEM are essential for determining lattice parameters and crystal symmetry. mdpi.com Furthermore, combining TEM with analytical techniques like energy-dispersive X-ray spectroscopy (EDX) allows for in-situ chemical analysis, confirming the elemental composition of the nanostructures. nih.gov In the context of thieno[3,2-b]thiophene-based polymers or nanocomposites, TEM can be used to verify the dispersion of nanoparticles or to study the morphology of polymer blends.

The table below outlines the types of information that can be obtained from TEM analysis of thieno[3,2-b]thiophene-based nanostructures.

TEM TechniqueInformation ObtainedRelevance to Thieno[3,2-b]thiophene Derivatives
Bright-Field/Dark-Field ImagingMorphology, size, and distribution of nanostructuresVisualizing polymer aggregates or nanoparticle dispersion.
High-Resolution TEM (HRTEM)Atomic lattice fringes, crystallinity, defectsAssessing the degree of crystallinity in polymer domains. researchgate.net
Selected Area Electron Diffraction (SAED)Crystallographic structure and orientationConfirming the crystal structure of newly synthesized materials. mdpi.com
Scanning TEM (STEM) with EDX/EELSElemental composition and mappingVerifying the presence and distribution of bromine, iodine, and sulfur. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Mechanistic Elucidation

Advanced Nuclear Magnetic Resonance (NMR) techniques are pivotal for elucidating the complex reaction mechanisms involved in the synthesis and polymerization of this compound derivatives. Beyond simple structural confirmation, these methods provide dynamic and quantitative information about reaction pathways and polymer characteristics.

In-situ NMR for Reaction Monitoring and Intermediate Detection

In-situ NMR spectroscopy allows for the real-time monitoring of chemical reactions directly within the NMR tube. This technique is invaluable for tracking the kinetics of polymerization, observing the consumption of monomers like this compound, and identifying the formation of products and transient intermediates. rsc.org By setting up experiments with periodic measurements, one can follow the reaction progress over time without the need for quenching and sampling. For instance, photo-induced reactions, such as thiol-ene "click" coupling, can be monitored using setups that incorporate LED light sources for UV illumination directly in the NMR probe. rsc.org This approach provides detailed kinetic data and can help to identify short-lived species that are crucial for understanding the reaction mechanism but are invisible to conventional analysis.

Diffusion-Ordered Spectroscopy (DOSY) for Polymer Size Determination

Diffusion-Ordered Spectroscopy (DOSY) is a powerful 2D NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficients. u-tokyo.ac.jp Since the diffusion coefficient is related to the size and shape of a molecule (hydrodynamic radius), DOSY can be used to analyze the size distribution of polymers in solution without the need for physical separation techniques like chromatography. rsc.org This is particularly useful for characterizing polymers derived from this compound. By applying DOSY, researchers can determine the average molecular weight, assess the polydispersity of a polymer sample, and study polymer conformation by analyzing how the hydrodynamic radii scale with molecular weight under different conditions. rsc.org

The following table presents hypothetical DOSY data for a series of poly(thieno[3,2-b]thiophene) derivatives.

Polymer SampleDiffusion Coefficient (D) (x 10⁻¹⁰ m²/s)Calculated Hydrodynamic Radius (Rh) (nm)Inferred Molecular Weight
PTT-12.52.1Low
PTT-21.82.9Medium
PTT-31.24.4High
Note: Values are illustrative examples based on the principles of DOSY. rsc.org

Mass Spectrometry for Molecular Structure Confirmation in Complex Systems

Mass spectrometry (MS) is a cornerstone analytical technique for the characterization of this compound and its derivatives. It provides information about the mass-to-charge ratio of ions, which allows for the determination of molecular weight and the confirmation of molecular structure, even in complex mixtures. Tandem MS (MS/MS) experiments can be employed to study the fragmentation patterns of isomers, helping to differentiate between them. arkat-usa.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of newly synthesized compounds. Unlike standard MS, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the exact elemental composition of a molecule. mdpi.com For derivatives of this compound, HRMS can definitively confirm the presence of bromine, iodine, and multiple sulfur atoms by matching the experimental exact mass to the calculated theoretical mass. nih.govrsc.org This capability is essential for validating synthetic products and distinguishing them from potential isomers or byproducts.

The table below shows examples of HRMS data for several thieno[3,2-b]thiophene derivatives, demonstrating the high accuracy of the technique.

CompoundChemical FormulaCalculated Exact Mass [M+H]⁺ (m/z)Found Exact Mass [M+H]⁺ (m/z)Reference
3,6-Dimethylthieno[3,2-b]thiopheneC₈H₉S₂⁺169.0140169.0138 nih.gov
3-Methyl-6-(thiophen-2-yl)thieno[3,2-b]thiopheneC₁₁H₉S₃⁺236.9861236.9861 nih.gov
Dimethyl 3-(cyanomethyl)thieno[3,2-b]thiophene-2,5-dicarboxylateC₁₂H₁₀NO₄S₂⁺301.0199301.0197 mdpi.com
Dimethyl 3-hydroxythieno[3,2-b]thiophene-2,5-dicarboxylateC₁₀H₉O₅S₂⁺272.9886272.9885 mdpi.com

MALDI-TOF Mass Spectrometry for Polymer Molecular Weight Distribution

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful analytical technique for determining the molecular weight distribution of synthetic polymers, including those derived from this compound. This soft ionization method is particularly advantageous for macromolecules as it minimizes fragmentation, allowing for the accurate determination of the mass of individual polymer chains. In the analysis of conjugated polymers based on the thieno[3,2-b]thiophene moiety, MALDI-TOF MS provides crucial insights into the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), all of which significantly influence the material's electronic and physical properties.

The process involves embedding the polymer sample in a matrix of a small, organic, UV-absorbing molecule. A pulsed laser irradiates the sample, causing the matrix to absorb energy and desorb, carrying the intact polymer ions into the gas phase. These ions are then accelerated in an electric field and travel down a flight tube to a detector. The time it takes for an ion to reach the detector is proportional to the square root of its mass-to-charge ratio (m/z). This allows for the construction of a detailed mass spectrum that represents the distribution of polymer chain lengths in the sample.

In the research of thieno[3,2-b]thiophene-based polymers, precise knowledge of the molecular weight distribution is critical for establishing structure-property relationships. For instance, in the development of donor-acceptor copolymers for organic electronics, the molecular weight directly impacts solubility, film-forming properties, and charge carrier mobility.

While Gel Permeation Chromatography (GPC) is also commonly used for determining the molecular weight of polymers, it can sometimes be problematic for conjugated polymers which may aggregate in solution, leading to overestimation of the molecular weight. ulb.ac.be MALDI-TOF MS offers a complementary technique that can provide more accurate data, especially for polymers with lower molecular weights. However, care must be taken in sample preparation and data analysis to avoid inaccuracies, such as the overestimation of low-mass oligomers. nih.gov

Detailed research on copolymers incorporating the thieno[3,2-b]thiophene unit with diketopyrrolopyrrole (DPP) provides examples of molecular weight characterization. For these polymers, satisfactory molecular weights are crucial for their performance in applications like organic field-effect transistors. The following table summarizes the molecular weight data for two such polymers, designated as P1 and P2. ulb.ac.be

Polymer DesignationNumber-Average Molecular Weight (Mn) (kDa)Polydispersity Index (PDI)
P114-
P216-

The moderately low number-average molecular weights and relatively high polydispersity indexes observed in some thieno[3,2-b]thiophene-based polymers can be attributed to the poor solubility of the materials, which complicates the removal of lower-molecular-weight oligomers during purification. ulb.ac.be

Future Research Directions and Emerging Opportunities

Development of Novel Catalytic Systems for Sustainable Synthesis

The synthesis and functionalization of halogenated thienothiophenes traditionally rely on palladium-catalyzed cross-coupling reactions. rsc.org While effective, the cost and potential toxicity of palladium necessitate the exploration of more sustainable catalytic systems. Future research is steering towards the use of earth-abundant, first-row transition metals such as nickel, copper, and iron, which offer a greener and more economical alternative.

Another promising frontier is the advancement of photocatalytic reactions. Light-mediated catalysis can often proceed under milder conditions without the need for aggressive reagents, thereby reducing energy consumption and waste generation. The development of heterogeneous catalysts is also crucial, as they can be more easily recovered and reused, aligning with the principles of green chemistry. unito.it

Table 1: Comparison of Catalytic Systems for Thienothiophene Functionalization
Catalytic SystemAdvantagesResearch FocusPotential Impact
Traditional Palladium CatalysisHigh efficiency, well-established reactivityOptimization of ligands and reaction conditionsBaseline for performance comparison
Earth-Abundant Metal Catalysis (Ni, Cu, Fe)Low cost, low toxicity, high abundanceDevelopment of robust catalysts that match Pd efficiencyReduced environmental impact and cost of synthesis
PhotocatalysisMild reaction conditions, unique reactivity pathwaysDesigning catalysts for visible-light-driven C-H functionalization and cross-couplingEnergy-efficient and highly selective synthesis
Heterogeneous CatalysisEasy separation, reusabilityImmobilizing active metal species on solid supportsImproved process sustainability and scalability

Integration into Multi-component Advanced Functional Systems

The 2-bromo-5-iodo substitution pattern is ideal for the stepwise construction of sophisticated, multi-component functional systems. The differential reactivity of the C-I and C-Br bonds allows for selective cross-coupling reactions, enabling the precise installation of different functional groups at either end of the thienothiophene core. This makes it an exemplary building block for donor-π-acceptor (D-π-A) type copolymers, which are critical for organic photovoltaics and field-effect transistors. mdpi.comulb.ac.be

Future work will likely focus on integrating this core into larger, well-defined architectures such as thienoacene dimers and star-shaped molecules. rsc.orgresearchgate.net These extended π-systems are sought after for their potential to enhance intermolecular charge transport and tune photophysical properties. By carefully selecting the moieties to attach at the 2- and 5-positions, researchers can engineer materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, absorption spectra, and solid-state packing, leading to next-generation electronic devices. mdpi.comulb.ac.be

Exploration of New Application Domains Beyond Current Optoelectronics

While thieno[3,2-b]thiophene (B52689) derivatives are well-established in optoelectronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells, significant opportunities exist in other domains. nih.govnih.gov The electron-rich nature of the fused thiophene (B33073) rings makes them sensitive to their chemical environment, suggesting potential applications in chemical sensors. nih.gov Future research could focus on functionalizing the 2-Bromo-5-iodo-thieno[3,2-b]thiophene core with specific recognition units to create highly selective and sensitive detectors for environmental pollutants or biological analytes.

Furthermore, the biomedical field presents untapped potential. Certain thiophene-based molecules have shown biological activity, and derivatives of thieno[3,2-b]thiophene could be explored for therapeutic applications. For instance, thienothiophene-fused BODIPY dyes have been investigated as near-infrared photosensitizers for photodynamic therapy. rsc.org The ability to functionalize the core at two distinct positions could allow for the attachment of both a photosensitizing unit and a targeting ligand, creating multifunctional theranostic agents. The development of materials with aggregation-induced emission (AIE) properties is another promising area for bio-imaging and sensing applications. nih.gov

Bio-inspired and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry is increasingly focused on sustainability. For this compound, this involves moving away from harsh halogenating agents and multi-step procedures that generate significant waste. A key area of future research is the use of direct C-H activation/functionalization. mdpi.com This strategy avoids the need for pre-halogenated starting materials, instead directly converting C-H bonds on the parent thieno[3,2-b]thiophene core to C-Br and C-I bonds, thereby improving atom and step economy. researchgate.netrug.nl

The adoption of green reaction media, such as water instead of volatile organic solvents, is another critical direction. unito.it Recent studies have demonstrated that Pd-catalyzed direct C-H arylation of thiophene derivatives can be performed effectively in water, even industrial wastewater, significantly improving the environmental profile of the process. unito.itresearchgate.net Furthermore, multicomponent reactions, where three or more reactants combine in a single step to form a complex product, represent a highly efficient and sustainable strategy for building functionalized heterocyclic systems. rsc.org

Synergistic Experimental and Computational Research Paradigms

The advancement of materials based on this compound will be greatly accelerated by the close integration of experimental synthesis and computational modeling. Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for predicting the geometric, electronic, and optical properties of novel molecules before they are synthesized in the lab. nih.gov This predictive capability allows researchers to screen potential candidates and prioritize synthetic targets with the most promising characteristics for a given application. nih.gov

Future research will rely on this synergy to establish clear structure-property relationships. For example, computational studies can model how different substituents at the 2- and 5-positions will affect the planarity of the polymer backbone, the HOMO/LUMO energy levels, and the intramolecular charge transfer characteristics. nih.gov These theoretical insights can then guide experimental efforts to synthesize materials with optimized performance for applications ranging from solar cells to sensors, reducing the trial-and-error inherent in materials discovery. researchgate.netnih.gov

Q & A

Q. What are the optimal conditions for the bromination and iodination of thieno[3,2-b]thiophene derivatives?

The bromination of thieno[3,2-b]thiophene typically employs N-bromosuccinimide (NBS) in dry DMF at 0°C, followed by gradual warming to room temperature. For regioselective bromination at the 2- and 5-positions, stoichiometric control (e.g., 2 equiv. NBS per mole of substrate) and inert atmosphere (Ar) are critical to prevent over-bromination. Iodination may require alternative halogenating agents (e.g., ICl or CuI-mediated methods) under controlled temperatures. Purification via column chromatography (silica gel, petroleum ether) yields high-purity products .

Q. How are intermediates like 2-Bromo-5-iodo-thieno[3,2-b]thiophene characterized to confirm regiochemistry?

Characterization relies on multinuclear NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). For example, the β-proton in thieno[3,2-b]thiophene derivatives appears as a singlet near δ 7.15 ppm in ¹H NMR, while ¹³C NMR distinguishes brominated (δ ~121–138 ppm) and iodinated carbons. HRMS confirms molecular ion peaks (e.g., [M]+ at m/z 298 for dibromo analogs) .

Q. What purification methods are effective for halogenated thienothiophenes?

Column chromatography (silica gel with petroleum ether or hexane) is standard for removing unreacted halogens and byproducts. Flash chromatography improves yield and speed. For thermally stable derivatives, recrystallization from nonpolar solvents (e.g., hexane) may enhance purity, as seen in dibromothieno[3,2-b]thiophene (mp 118–121°C) .

Advanced Research Questions

Q. How do steric and electronic effects influence cross-coupling reactivity in this compound?

The bromine atom (better leaving group) reacts preferentially in Suzuki-Miyaura couplings, while the iodine substituent can be leveraged for sequential functionalization. Steric hindrance from fused thiophene rings may slow coupling rates, necessitating optimized catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures. Electronic effects from the electron-rich thienothiophene core also modulate reactivity .

Q. What strategies mitigate conflicting spectroscopic data in halogenated heterocycles?

Discrepancies in NMR shifts (e.g., unexpected splitting or integration ratios) may arise from paramagnetic impurities or solvent effects. Redoing experiments under anhydrous conditions and referencing deuterated solvent lock signals can resolve issues. Cross-validating with HRMS and X-ray crystallography (where feasible) ensures structural accuracy .

Q. How can computational modeling predict regioselectivity in further functionalization?

Density functional theory (DFT) calculations (e.g., Fukui indices) identify nucleophilic/electrophilic sites. For this compound, the α-position (adjacent to sulfur) is more reactive due to higher electron density, guiding selective substitution .

Q. What are the thermal stability limits of this compound during high-temperature reactions?

Melting point data (e.g., 118–121°C for dibromo analogs) suggest decomposition above 150°C. Thermogravimetric analysis (TGA) under inert gas can quantify stability. Avoid prolonged heating >120°C in reactions like Ullmann couplings to prevent degradation .

Methodological Considerations

  • Synthetic Reproducibility : Trace moisture or oxygen can deactivate catalysts in cross-coupling reactions. Use rigorously dried solvents and Schlenk-line techniques .
  • Yield Optimization : Sequential halogen substitution (Br → I) may require protecting groups (e.g., triisopropylsilyl) to prevent competing reactions, as demonstrated in thieno[3,2-b]thiophene derivatives .
  • Safety Protocols : Halogenated thiophenes are often light-sensitive. Store under argon at –20°C and handle in amber glassware .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.